N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-3-(methylsulfanyl)benzamide
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Overview
Description
N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-3-(methylsulfanyl)benzamide is a synthetic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-3-(methylsulfanyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Ring: Starting from a suitable precursor, such as 2-aminothiophenol, the benzothiazole ring can be formed through cyclization reactions.
Introduction of the Fluoro Group: Fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Attachment of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide group through an amide coupling reaction, using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-3-(methylsulfanyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogen gas over a palladium catalyst.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, hydrogen gas with palladium catalyst.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted benzothiazoles.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly in targeting specific enzymes or receptors.
Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-3-(methylsulfanyl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(6-chloro-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-3-(methylsulfanyl)benzamide: Similar structure with a chloro group instead of a fluoro group.
N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(thiophen-2-yl)methyl]-3-(methylsulfanyl)benzamide: Similar structure with a thiophene ring instead of a furan ring.
Uniqueness
The presence of the fluoro group and the furan ring in N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-3-(methylsulfanyl)benzamide may confer unique properties such as increased metabolic stability, enhanced binding affinity to specific targets, and distinct electronic properties compared to similar compounds.
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O2S2/c1-26-16-6-2-4-13(10-16)19(24)23(12-15-5-3-9-25-15)20-22-17-8-7-14(21)11-18(17)27-20/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDQSYCPFAEKMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)N(CC2=CC=CO2)C3=NC4=C(S3)C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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